REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7](/[CH:14]=[CH:15]/[N:16](C)C)=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=O)C>CN(C=O)C>[CH3:13][S:12][C:9]1[N:10]=[CH:11][C:6]2[C:4](=[O:3])[NH:16][CH:15]=[CH:14][C:7]=2[N:8]=1
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)SC)\C=C\N(C)C
|
Name
|
NH4OAc
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about four days
|
Duration
|
4 d
|
Type
|
CONCENTRATION
|
Details
|
Then mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
residue dissolved in TCM
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by crystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1N=CC2=C(N1)C=CNC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.4 mmol | |
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |